molecular formula C7H14ClNO B1603290 2-chloro-N-(1,1-dimethylpropyl)acetamide CAS No. 39096-81-6

2-chloro-N-(1,1-dimethylpropyl)acetamide

Cat. No.: B1603290
CAS No.: 39096-81-6
M. Wt: 163.64 g/mol
InChI Key: PYKFVBXCTGQAMW-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dimethylpropyl)acetamide is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.64500 . It has a density of 1.013g/cm3 and a boiling point of 267.7ºC at 760mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Chromatographic Analysis

A study developed a high-performance liquid chromatographic method for determining a novel nootropic agent in human serum and urine. This method can be applicable for pharmacokinetic studies in humans (Fujimaki, Sudo, & Tachizawa, 1988).

Environmental and Agricultural Applications

Chloroacetamides like alachlor and metazachlor, which are chemically related to 2-chloro-N-(1,1-dimethylpropyl)acetamide, are used as herbicides in various crops. Their environmental behavior, including degradation in soil and water, is crucial for understanding their ecological impact (Weisshaar & Böger, 1989).

Chemical Synthesis

The Vilsmeier reagent, related to chloroacetamide derivatives, is versatile in synthesizing 2-azetidinones. This showcases its potential in organic synthesis, particularly in creating various cyclic compounds under mild conditions (Jarrahpour & Zarei, 2009).

Radiosynthesis in Herbicide Research

Radiosynthesis of chloroacetanilide herbicides, similar to this compound, is essential in studying their metabolism and action mode. This research contributes to understanding the environmental and biological interactions of such herbicides (Latli & Casida, 1995).

Fluorescent Probes for Carbonyl Compounds

Developing fluorescent probes for detecting carbonyl compounds in environmental samples involves compounds like dansylacetamidooxyamine, which is chemically related to chloroacetamides. This research is significant for environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Comparative Metabolism in Herbicide Research

Studying the metabolism of chloroacetamide herbicides in human and rat liver microsomes is crucial for understanding their biological effects and potential risks. This research is particularly relevant for evaluating the safety and environmental impact of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Stereo- and Enantioselective Degradation

Research on the degradation of acetamide pesticides, including chloroacetamides, in various environments such as soil and sewage sludge, is vital for understanding their environmental persistence and potential ecological effects (Mueller & Buser, 1995).

Copper(I) Complexes in Chemical Analysis

The study of Cu(I) complexes with pyridylmethylamide ligands, related to chloroacetamides, provides insights into their structural and electrochemical properties. This research can be applied in material science and catalysis (Yang, Powell, & Houser, 2007).

Properties

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKFVBXCTGQAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585357
Record name 2-Chloro-N-(2-methylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39096-81-6
Record name 2-Chloro-N-(2-methylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2-methylbutan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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